molecular formula C22H23N2O2.I<br>C22H23IN2O2 B079919 3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide CAS No. 14934-37-3

3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide

Cat. No.: B079919
CAS No.: 14934-37-3
M. Wt: 474.3 g/mol
InChI Key: SGSAYBUVQALYJE-UHFFFAOYSA-M
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Description

3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C21H21IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and methyl substituents. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide typically involves the condensation of 3-ethyl-2-benzoxazolinone with an appropriate aldehyde or ketone under acidic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Chloride, bromide

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.

    Reduction Products: Alcohols or amines are common reduction products.

    Substitution Products: Halogenated derivatives such as chlorides or bromides.

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a fluorescent dye.

    Biology: Used in cell imaging and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a component in certain types of sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to cellular components, leading to fluorescence, which is useful in imaging applications. The pathways involved often include:

    Fluorescence Pathways: Interaction with cellular structures leading to emission of light upon excitation.

    Binding to Biomolecules: Interaction with proteins or nucleic acids, which can be used for diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide
  • Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide

Uniqueness

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a fluorescent dye and its reactivity in various chemical reactions make it particularly valuable in research and industrial applications.

Properties

CAS No.

14934-37-3

Molecular Formula

C22H23N2O2.I
C22H23IN2O2

Molecular Weight

474.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SGSAYBUVQALYJE-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-]

SMILES

CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-]

Origin of Product

United States

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